7-Chloroquinoline
Overview
Description
7-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinolines are widely found in nature and are known for their diverse biological activities.
Mechanism of Action
Target of Action
7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that this compound may have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of this compound
Biochemical Analysis
Biochemical Properties
7-Chloroquinoline interacts with various biomolecules, contributing to its biological activity. For instance, it has been found to show moderate antimalarial activity, interacting with the protozoa parasites from the genus Plasmodium
Cellular Effects
This compound derivatives have been shown to affect cell growth differently depending on the cell line and the applied dose . For example, certain this compound derivatives have demonstrated significant activity against cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies on related compounds suggest that these factors could be significant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that 4-amino-7-chloroquinoline, a related compound, metabolizes to hydroxychloroquine in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloroquinoline can be synthesized through various methods. One common approach involves the chlorination of quinoline. The reaction typically uses phosphorus oxychloride as the chlorinating agent at elevated temperatures (90-115°C). The product is then purified through recrystallization using solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 7-position is reactive and can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted quinolines, such as chloroquine when reacted with specific primary amines.
Oxidation and Reduction:
Scientific Research Applications
Medicine: 7-Chloroquinoline derivatives, such as chloroquine, are well-known antimalarial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar structure and mechanism of action.
Amodiaquine: Another antimalarial agent with structural similarities to 7-Chloroquinoline.
Quinine: An older antimalarial drug that shares the quinoline core structure.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities against a wide range of diseases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUPQRODVPRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334803 | |
Record name | 7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-61-3 | |
Record name | 7-Chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?
A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []
Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?
A2: this compound derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H6ClN, and its molecular weight is 163.61 g/mol.
Q4: What spectroscopic techniques are typically used to characterize this compound derivatives?
A4: Common spectroscopic techniques employed for characterizing this compound derivatives include:
Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?
A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.
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